- Preparation of 2,4,5-triphenyl imidazoline derivatives as inhibitors of the interaction between p53 and MDM2 proteins for use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 939983-16-1 (rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine)

939983-16-1 structure
Produktname:rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
CAS-Nr.:939983-16-1
MF:C16H18Cl2N2
MW:309.233521938324
MDL:MFCD27665478
CID:831257
PubChem ID:58894229
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,4'-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene)
- (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2R,3S)-rel-2,3-bis(4-chlorophenyl)-2,3-Butanediamine
- 2,3-BUTANEDIAMINE, 2,3-BIS(4-CHLOROPHENYL)-, (2R,3S)-REL-
- meso-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- 2,3-Butanediamine,2,3-bis(4-chlorophenyl)-,(2R,3S)-rel-
- BCP14300
- AX8234850
- rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine
- rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine (ACI)
- rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
- EX-A1691
- (2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
- 939983-16-1
- AS-46974
- F11090
- 1429231-94-6
- (2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
- AKOS024258829
- CS-B0042
- SCHEMBL1546682
- MFCD27665478
-
- MDL: MFCD27665478
- Inchi: 1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3/t15-,16+
- InChI-Schlüssel: LWRJAHOWKXOLSQ-IYBDPMFKSA-N
- Lächelt: [C@](C1C=CC(Cl)=CC=1)(N)(C)[C@](C1C=CC(Cl)=CC=1)(N)C
Berechnete Eigenschaften
- Genaue Masse: 308.0847040g/mol
- Monoisotopenmasse: 308.0847040g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 290
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52
- XLogP3: 3
Experimentelle Eigenschaften
- Dichte: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Fast unlöslich (0,046 g/l) (25°C),
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB460101-250 mg |
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine; . |
939983-16-1 | 250MG |
€556.20 | 2023-07-18 | ||
eNovation Chemicals LLC | D514398-500mg |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 500mg |
$265 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R21830-250mg |
1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene |
939983-16-1 | 250mg |
¥1668.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D514398-25g |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 25g |
$985 | 2024-05-24 | |
eNovation Chemicals LLC | D514398-20g |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 20g |
$865 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFA75-1G |
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 95% | 1g |
¥ 2,481.00 | 2023-04-12 | |
Alichem | A019109418-1g |
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 95% | 1g |
$402.32 | 2023-08-31 | |
eNovation Chemicals LLC | D514398-100g |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 100g |
$2485 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFA75-250MG |
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 95% | 250MG |
¥ 1,570.00 | 2023-04-12 | |
TRC | A723505-50mg |
(2r,3s)-Rel-2,3-Bis(4-Chlorophenyl)Butane-2,3-Diamine |
939983-16-1 | 50mg |
$ 160.00 | 2022-06-07 |
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Titanium chloride (TiCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → -15 °C; -15 °C; 10 min, -15 °C; 1 h, -15 °C → reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 40 min, rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 40 min, rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester , Ammonia Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ; 10 min, rt
1.2 Reagents: Trifluoroacetic acid , Ammonia ; 15 h, 60 °C
1.2 Reagents: Trifluoroacetic acid , Ammonia ; 15 h, 60 °C
Referenz
- Chemoselective Photoredox Synthesis of Unprotected Primary Amines Using AmmoniaOrganic Letters, 2018, 20(13), 4081-4085,
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Raw materials
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Preparation Products
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Verwandte Literatur
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
2. Back matter
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:939983-16-1)rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):235.0/373.0